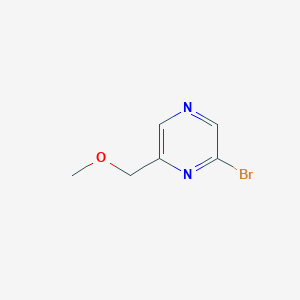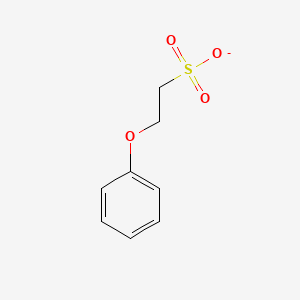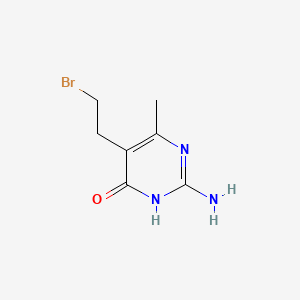
1-(2-Amino-2-oxoethyl)-4-carbamoylpyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM is a chemical compound with the molecular formula C8H10ClN3O2 It is a pyridinium derivative, which means it contains a pyridine ring with a positive charge on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM typically involves the reaction of pyridine derivatives with carbamoylating agents. One common method is the reaction of 4-carbamoylpyridine with carbamoylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM may involve more scalable methods, such as continuous flow synthesis. This approach allows for the continuous addition of reactants and removal of products, improving efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is commonly achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. Reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a probe or ligand in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylcarbamoyl-1-methylpyridin-1-ium: This compound has a similar structure but with a benzyl group instead of a carbamoylmethyl group.
1-Benzyl-3-carbamoylpyridinium chloride: Another similar compound with a benzyl group, used in various chemical and biological studies.
Uniqueness
4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM is unique due to its specific functional groups and structure. The presence of both carbamoyl and carbamoylmethyl groups provides distinct chemical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C8H10N3O2+ |
|---|---|
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
1-(2-amino-2-oxoethyl)pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C8H9N3O2/c9-7(12)5-11-3-1-6(2-4-11)8(10)13/h1-4H,5H2,(H3-,9,10,12,13)/p+1 |
Clave InChI |
MMEGIBPDTVXIDZ-UHFFFAOYSA-O |
SMILES canónico |
C1=C[N+](=CC=C1C(=O)N)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)
![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)


![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
